N-(4-Bromo-2-iodophenyl)-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-(4-Bromo-2-iodophenyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound with the molecular formula C7H3BrF3INO2S. This compound is characterized by the presence of bromine, iodine, and trifluoromethanesulfonamide groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-iodophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 4-bromo-2-iodoaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-iodophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-Bromo-2-iodophenyl)-1,1,1-trifluoromethanesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-iodophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds with biological molecules, while the bromine and iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-iodophenyl)benzamide
- N-(4-Bromo-2-iodophenyl)-4-chlorobenzamide
- N-(4-Bromo-2-iodophenyl)acetamide
Uniqueness
N-(4-Bromo-2-iodophenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
62677-49-0 |
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Molecular Formula |
C7H4BrF3INO2S |
Molecular Weight |
429.98 g/mol |
IUPAC Name |
N-(4-bromo-2-iodophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C7H4BrF3INO2S/c8-4-1-2-6(5(12)3-4)13-16(14,15)7(9,10)11/h1-3,13H |
InChI Key |
XMQXZTFIPCUIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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